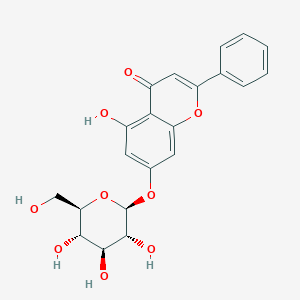
Chrysin-7beta-monoglucoside
Description
Chrysin-7beta-monoglucoside (CAS: 31025-53-3) is a flavonoid glucoside derived from chrysin (5,7-dihydroxyflavone) through beta-glycosidic linkage at the 7-hydroxy position. It is a natural compound identified in herbal formulations such as the CFDT decoction, where it is present at a concentration of 0.74 mg/g . The glucosidation of chrysin enhances its solubility and bioavailability compared to the aglycone form.
Properties
CAS No. |
31025-53-3 |
|---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS No. |
31025-53-3 |
Synonyms |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural Data of 7-O-Glucosides
*Molecular formulas inferred from aglycone and glucose moieties.
Key Observations:
Aglycone Diversity: this compound features a simple flavone backbone (chrysin), whereas calycosin glucoside is an isoflavone with a methoxy group, and diosmetin glucoside contains additional hydroxyl and methoxy substitutions. These structural differences influence receptor binding and metabolic stability. The methylated derivative (8-O-Methylretusin-7-glucoside) demonstrates how alkyl modifications can alter hydrophobicity and target specificity.
Natural Abundance: this compound is less abundant (0.74 mg/g) in the CFDT decoction compared to other glucosides like liquiritin (99.97 mg/g) or hesperetin (96.28 mg/g) , suggesting variations in biosynthesis or extraction efficiency.
Research Applications: Calycosin 7-glucoside is widely utilized as a reference material in pharmacological studies , whereas apigenin 7-glucoside is a model compound for investigating glycosylation’s impact on flavonoid bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


